tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate
Overview
Description
tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate typically involves the reaction of 3-(methylamino)-3-oxopropylamine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using sodium carbonate or potassium carbonate as the base . The reaction proceeds smoothly at room temperature, yielding the desired carbamate product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for efficient and controlled synthesis, reducing the reaction time and improving the overall yield .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines.
Substitution: The compound can participate in substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a strong acid or base to facilitate the replacement of the tert-butyl group.
Major Products Formed
Oxidation: Oxidized products such as oxides and hydroxyl derivatives.
Reduction: Reduced products such as primary and secondary amines.
Substitution: Substituted carbamates with various functional groups replacing the tert-butyl group.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate is used as a protecting group for amines during peptide synthesis. It can be easily installed and removed under mild conditions, making it a valuable tool in organic synthesis .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its stability and reactivity make it suitable for labeling and modifying biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs. This compound’s stability and controlled release properties make it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its versatility and ease of handling make it a valuable intermediate in large-scale production .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate can be removed under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the 3-(methylamino)-3-oxopropyl group.
tert-Butyl (3-(methylamino)phenyl)carbamate: Contains a phenyl group instead of the oxopropyl group.
tert-Butyl methyl[2-(methylamino)ethyl]carbamate: Similar but with a different alkyl chain.
Uniqueness
tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate is unique due to its specific structure, which provides distinct reactivity and stability. The presence of the 3-(methylamino)-3-oxopropyl group allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[3-(methylamino)-3-oxopropyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-5-7(12)10-4/h5-6H2,1-4H3,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNKXDJXQNXCJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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